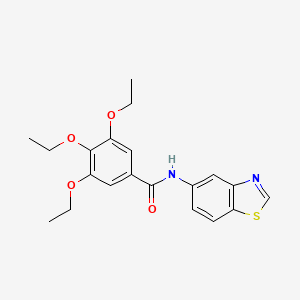

N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-4-24-16-9-13(10-17(25-5-2)19(16)26-6-3)20(23)22-14-7-8-18-15(11-14)21-12-27-18/h7-12H,4-6H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETFPCDOXKMPLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)SC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine . Other methods include the use of microwave irradiation and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide, often involves scalable synthetic routes such as the Biginelli reaction and Knoevenagel condensation . These methods are favored for their efficiency and ability to produce high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at different positions on the benzothiazole ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry and Antiviral Applications

Recent studies have indicated that compounds similar to N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide can effectively target the HIV Tat-TAR transcription complex. This interaction is crucial for reactivating latent HIV-infected cells, which is a significant challenge in HIV therapy. The compound's ability to bind strongly to this complex promotes transcriptional activity necessary for viral replication .

Case Study: Reactivation of Latent HIV

A notable patent describes the use of compounds with a similar structure for treating HIV infection by reactivating latent cells. The compounds were shown to activate the Tat protein, enhancing its interaction with target RNA and thereby facilitating viral transcription. The therapeutic efficacy was demonstrated at concentrations ranging from 0.03 μM to 15 μM .

Structural Properties

N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide features a benzothiazole moiety that contributes to its biological activity through various mechanisms. Structural studies utilizing techniques such as single-crystal X-ray diffraction have provided insights into its molecular configuration and interactions with biological targets .

The compound's biological activity has been documented in various studies, highlighting its potential as an inhibitor of key enzymes involved in viral replication and cell proliferation. Its efficacy in inhibiting TGF-β signaling pathways has also been explored, showcasing its role as an ALK5 inhibitor .

Case Study: Inhibition of TGF-β Signaling

Research has demonstrated that derivatives of benzothiazole can inhibit the phosphorylation of Smad2/3 proteins in response to TGF-β stimulation. For instance, a related compound exhibited IC50 values of 5.5 nM for enzyme inhibition and 36 nM for cellular inhibition of Smad2/3 phosphorylation . This suggests that N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide may share similar inhibitory properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in the aromatic group attached to the benzamide core. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

*TMB = Trimethoxybenzamide

Key Observations :

- Benzothiazole vs.

- Triethoxy vs. Trimethoxy : Triethoxy groups increase lipophilicity and steric bulk compared to trimethoxy analogs, influencing membrane permeability and metabolic stability .

Physicochemical Properties :

- Solubility : Triethoxy groups improve organic solubility compared to trimethoxy analogs, as evidenced by the waxy solid form of G4-Cu²⁺ complexes in chloroform/acetonitrile .

- Thermodynamic Data : For N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3,4,5-triethoxybenzamide, ideal gas entropy (298.15 K) is reported as 567.2 J/mol·K, with a liquid molar volume of 0.355 m³/mol, indicating moderate volatility .

Biological Activity

N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide is a compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, making them subjects of extensive research in medicinal chemistry. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide features a benzothiazole moiety connected to a triethoxybenzamide group. The chemical formula is , and its IUPAC name is N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide. The compound's unique structure contributes to its solubility and bioavailability, which are critical factors in its biological activity.

Synthesis Methods

The synthesis of N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide typically involves several steps:

- Preparation of the Benzothiazole Core : This can be achieved through the cyclization of 2-aminobenzenethiol with aldehydes or ketones.

- Formation of the Triethoxybenzamide : The benzothiazole derivative is then reacted with triethoxybenzoyl chloride in the presence of a base to form the final product.

Antimicrobial Properties

Studies have indicated that N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide exhibits significant antibacterial and antifungal activity. For instance:

- Bacterial Strains : Research has shown effectiveness against various Gram-positive and Gram-negative bacteria by inhibiting bacterial growth through disruption of cell membrane integrity.

- Fungal Strains : The compound has also demonstrated antifungal properties against common pathogenic fungi.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed promising results:

- Cytotoxicity : In vitro studies have shown that derivatives of this compound can induce cytotoxic effects on several cancer cell lines.

- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes involved in cell proliferation and survival pathways.

Neuropharmacological Effects

A series of studies evaluating related benzothiazole derivatives have reported neuropharmacological effects:

- Anticonvulsant Activity : Compounds similar to N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide have been evaluated for anticonvulsant properties in animal models.

- CNS Depressant Effects : Some derivatives have shown CNS depressant effects without significant neurotoxicity.

Research Findings and Case Studies

The biological activity of N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide is attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Disruption of Cellular Functions : By affecting cell membrane integrity or signaling pathways, it leads to cell death in microbial and cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.